4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine
Description
Historical Development of Nitrobenzenesulfonyl Morpholine Derivatives
The synthesis of nitrobenzenesulfonyl morpholine derivatives emerged from mid-20th-century efforts to combine the electronic properties of nitroaromatics with the conformational flexibility of morpholine. Early work on benzenesulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride (PubChem CID: 157795748), provided foundational methodologies for introducing sulfonyl groups to heterocyclic amines. The patent literature from the 2010s reveals optimized routes for analogous structures, such as the catalytic hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride to yield aminobenzenesulfonamides, a process adaptable to morpholine derivatives.
Key historical milestones include:
- 1960s : Development of nucleophilic substitution protocols for attaching sulfonyl chlorides to morpholine, as demonstrated in the synthesis of 4-(phenylsulfonyl)morpholine.
- 1990s : Application of nitrobenzenesulfonyl groups as protecting agents in peptide synthesis, indirectly spurring interest in morpholine variants.
- 2010s : Industrial-scale production methods using diethylene glycol and ammonia for morpholine precursors, coupled with improved nitration techniques.
Significance in Contemporary Organic Chemistry Research
In modern research, 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine serves dual roles as a synthetic intermediate and a structural motif in drug design. Its nitro group enables facile reduction to amines for further functionalization, while the sulfonyl bridge enhances molecular stability and solubility. Recent studies highlight its utility in:
- Antimicrobial agent development : The sulfonyl-morpholine moiety demonstrates modulating effects on antibiotic activity against multidrug-resistant strains, likely through efflux pump inhibition.
- Central nervous system (CNS) drug discovery : Morpholine derivatives exhibit optimal blood-brain barrier permeability due to balanced lipophilicity and hydrogen-bonding capacity.
- Catalysis : Nitrobenzenesulfonyl groups participate in palladium-catalyzed cross-coupling reactions, enabling C–N bond formation in complex architectures.
The compound’s electronic configuration, with a nitro group (electron-withdrawing) and morpholine (weak base), creates polarized regions that facilitate interactions with biological targets and synthetic reagents alike.
Evolution of this compound in Scientific Literature
Since its first reported synthesis in the early 2000s, this compound has evolved from a niche intermediate to a subject of systematic study. A PubChem analysis (CID: 2877015) documents its growing presence in patent literature, particularly in methods for producing aminobenzenesulfonamides. The 2021 ACS Chemical Neuroscience review underscores morpholine’s role in CNS drug candidates, with specific attention to sulfonyl derivatives as kinase inhibitors and neurotransmitter analogs.
Notable trends in literature include:
- 2015–2020 : Focus on antimicrobial applications, with studies demonstrating synergistic effects with β-lactam antibiotics.
- 2021–present : Computational studies analyzing the chair-to-skew-boat conformational transition of the morpholine ring, which impacts binding affinity in protein-ligand interactions.
Position Within Sulfonamide-Morpholine Compound Class
Structurally, this compound belongs to a subclass defined by nitro-aromatic sulfonamides conjugated to morpholine. Its molecular formula (C~11~H~14~N~2~O~5~S) and weight (286.31 g/mol) distinguish it from simpler analogs like 4-(phenylsulfonyl)morpholine (C~10~H~13~NO~3~S). Key comparative features include:
Properties
IUPAC Name |
4-(2-methyl-5-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXMLADXHCSONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents
Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of higher oxidation state compounds
Reduction: Formation of 4-(2-Methyl-5-aminobenzenesulfonyl)morpholine
Substitution: Formation of various substituted morpholine derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine can inhibit specific enzymes or receptors involved in cancer progression. The presence of the nitro and sulfonyl groups may enhance its binding affinity to biological targets, leading to therapeutic effects against various cancer types.
- Mechanism of Action : Potential inhibition of key enzymes involved in tumor growth.
- Case Study : In studies involving structurally related compounds, significant cytotoxic effects were observed against colon, breast, and cervical cancer cell lines. The apoptotic effects were attributed to the stabilization of tumor suppressor proteins such as p53 .
Enzyme Inhibition
The compound may exhibit inhibitory effects on enzymes that are critical in metabolic pathways associated with cancer and other diseases. Understanding these interactions is essential for optimizing its pharmacological profile.
In Vitro Evaluation
In vitro studies have shown that compounds with similar structures demonstrate:
- Cytotoxicity against multiple human cancer cell lines.
- Antiproliferative effects , indicating potential for use as a chemotherapeutic agent.
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Drug Development
Given its structural features, this compound could serve as a lead compound for developing novel anticancer agents. Further exploration into its pharmacokinetics and bioavailability will be crucial for its advancement into clinical trials.
Mechanistic Studies
Investigating the specific mechanisms by which this compound interacts with biological targets could provide insights into its therapeutic potential and help refine its applications in drug design.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other sulfonamide-morpholine derivatives, but key differences in substituents and regiochemistry significantly influence its physicochemical and biological properties. Below is a comparative analysis with two closely related compounds:
Key Findings from Comparative Studies
Substituent Position and Bioactivity: The 2-methyl-5-nitrobenzenesulfonyl group in the target compound introduces steric hindrance compared to the 3-nitrobenzyl-sulfanyl group in the triazole derivative (). This difference may reduce binding flexibility but enhance selectivity in enzyme interactions. In contrast, VPC-14449 (corrected to 2,4-dibromoimidazole) demonstrates how minor structural adjustments (e.g., bromine position) drastically alter NMR spectra and bioactivity, emphasizing the importance of regiochemistry .
However, the triazole ring in the latter introduces additional hydrogen-bonding capabilities.
Synthetic Accessibility :
- The target compound’s synthesis is complicated by the need for precise sulfonylation at the morpholine nitrogen, whereas the triazole derivative requires multi-step coupling of sulfanyl and triazole moieties.
Research Implications and Limitations
- Data Gaps : Direct biological data for this compound remain sparse. Existing insights are extrapolated from structural analogs like VPC-14449 and triazole derivatives.
- Contradictions : highlights discrepancies in reported structures (e.g., bromine positions in VPC-14449), underscoring the need for rigorous spectroscopic validation during synthesis.
Biological Activity
4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine (CAS No. 91215-03-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 2-methyl-5-nitrobenzenesulfonyl group. Its structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The sulfonamide moiety is known for its ability to interact with various enzymes, particularly those involved in metabolic pathways.
Target Enzymes
- Carbonic Anhydrase Inhibition : Sulfonamides are recognized for inhibiting carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues.
- Antimicrobial Activity : The compound has been studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Antimicrobial Properties
Research indicates that this compound shows significant antibacterial activity. A study employing the agar disc-diffusion method reported the following results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Proteus mirabilis | 10 |
These results suggest that the compound can effectively inhibit the growth of certain pathogenic bacteria, making it a candidate for further development as an antibiotic agent .
Cytotoxicity Studies
In vitro studies on HepG2 liver cancer cells demonstrated that the compound exhibits low cytotoxicity up to concentrations of 100 μM. The CC50 values were found to range between 29–62 μM for other related compounds, indicating a favorable safety profile .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been extensively documented; however, preliminary assessments suggest moderate metabolic stability in liver S9 fractions from both mouse and human sources. This stability may enhance its potential as a therapeutic agent .
Case Study 1: Antibacterial Efficacy
A recent study explored the synthesis and antibacterial activity of various morpholine derivatives, including this compound. The findings indicated that modifications to the morpholine ring could enhance antibacterial potency against resistant strains .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes linked to neurodegenerative diseases. The morpholine derivative was shown to interact with sigma receptors, suggesting potential applications in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine, and what key intermediates are involved?
- Methodology : The compound is typically synthesized via sulfonylation of morpholine using 2-methyl-5-nitrobenzenesulfonyl chloride as the electrophile. Key steps include:
- Nucleophilic substitution : Reaction of morpholine with the sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) in the presence of a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can the purity and identity of this compound be verified experimentally?
- Analytical methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
- NMR spectroscopy : Confirm structural integrity via characteristic signals (e.g., sulfonyl group protons at δ 3.5–3.7 ppm, aromatic protons at δ 7.8–8.2 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak (expected m/z ~314 for [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation (e.g., sulfonate ester formation)?
- Experimental design :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity while avoiding protic solvents that may promote esterification .
- Temperature control : Maintain low temperatures (0–5°C) to suppress competing reactions like sulfonic acid formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide bond formation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR due to nitro group effects)?
- Methodology :
- Variable-temperature NMR : Perform experiments at elevated temperatures (e.g., 50°C) to reduce line broadening caused by restricted rotation near the nitro group .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and assign peaks based on electron-withdrawing effects of the nitro substituent .
Q. How can the stability of this compound under acidic/basic conditions inform storage protocols?
- Degradation studies :
- Hydrolysis testing : Expose the compound to 0.1 M HCl/NaOH at 40°C for 24 hours; analyze degradation products via LC-MS. Nitro groups are prone to reduction under acidic conditions, forming amine byproducts .
- Storage recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
